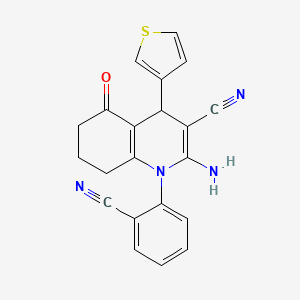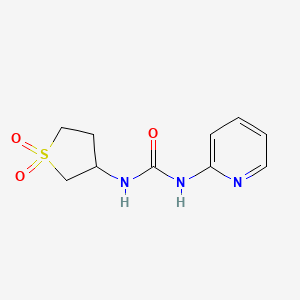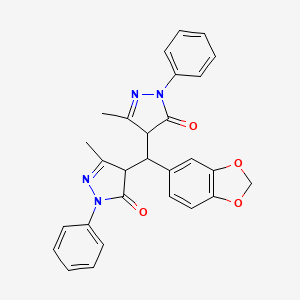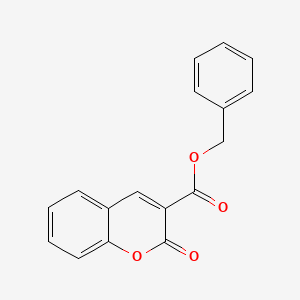![molecular formula C14H16N2O4 B11096496 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid](/img/structure/B11096496.png)
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound features a pyrrolidine ring with a phenyl group and a butanoic acid moiety, making it a versatile molecule in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid typically involves the reaction of maleic anhydride with an appropriate amine, followed by cyclization and further functionalization. For instance, the reaction of 4-aminobenzenesulfonamide with maleic anhydride yields (Z)-4-N-[4-(aminosulfonyl)phenyl]amino-4-oxo-but-2-enoic acid, which can be further reacted with p-toluenesulfonic acid to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, altering its reactivity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the synthesis of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: Known for its biological activities and used in similar applications.
4-[(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
4-[(2,5-Dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid stands out due to its unique combination of a pyrrolidine ring, phenyl group, and butanoic acid moiety. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]butanoic acid |
InChI |
InChI=1S/C14H16N2O4/c17-12-9-11(15-8-4-7-13(18)19)14(20)16(12)10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,18,19) |
InChI Key |
QPIUDLYFSDPRBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(E)-(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11096419.png)
![N-(furan-2-ylmethyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11096425.png)
![(3E,3'E)-3,3'-[(2-nitrobenzene-1,4-diyl)dinitrilo]bis(1,3-dihydro-2H-indol-2-one)](/img/structure/B11096442.png)
![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11096450.png)
![Bis[2-(6-methylpyridin-3-yl)ethyl]phosphinic acid](/img/structure/B11096456.png)
![Nicotinic acid (7-methoxy-2-oxo-benzo[1,3]oxathiol-5-ylmethylene)-hydrazide](/img/structure/B11096462.png)
![4-{2-(4-chlorophenyl)-3-[(4-chlorophenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11096472.png)



![2-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B11096497.png)
![5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11096502.png)
![2-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11096504.png)

